molecular formula C37H30P2 B12555160 [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) CAS No. 192373-35-6

[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)

Cat. No.: B12555160
CAS No.: 192373-35-6
M. Wt: 536.6 g/mol
InChI Key: JILBUFWKACJMSG-UHFFFAOYSA-N
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Description

[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) is a bisphosphine ligand characterized by a methylene (-CH₂-) bridge connecting two 2,1-phenylene groups, each substituted with diphenylphosphine moieties. This ligand is part of a broader class of chelating ligands used in coordination chemistry, particularly in transition-metal catalysis and photoluminescent materials. The methylene bridge confers distinct steric and electronic properties compared to oxygen- or sulfur-bridged analogues, influencing metal-ligand bond strength, coordination geometry, and photophysical behavior in complexes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192373-35-6

Molecular Formula

C37H30P2

Molecular Weight

536.6 g/mol

IUPAC Name

[2-[(2-diphenylphosphanylphenyl)methyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C37H30P2/c1-5-19-32(20-6-1)38(33-21-7-2-8-22-33)36-27-15-13-17-30(36)29-31-18-14-16-28-37(31)39(34-23-9-3-10-24-34)35-25-11-4-12-26-35/h1-28H,29H2

InChI Key

JILBUFWKACJMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of methylenedi(2,1-phenylene) dihalide :

    • Friedel-Crafts alkylation of benzene with methylene chloride (CH$$2$$Cl$$2$$) in the presence of AlCl$$_3$$ yields bis(o-chlorophenyl)methane.
    • Alternative routes involve Ullmann coupling of 2-bromoiodobenzene with CH$$2$$Cl$$2$$ under Cu catalysis.
  • Phosphine group introduction :

    • Reaction of the dihalide with lithium diphenylphosphide (Ph$$2$$PLi) in tetrahydrofuran (THF) at −78°C:
      $$
      \text{Cl-C}
      6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-Cl} + 2\,\text{Ph}2\text{PLi} \rightarrow \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{LiCl}
      $$
    • Yield : 68–72%.

Key Data:

Parameter Value
Reaction Temperature −78°C to 25°C
Solvent THF
Catalyst None
Purity (HPLC) >98%

Metal-Mediated Cross-Coupling

Palladium or nickel catalysts facilitate coupling between aryl halides and phosphorus precursors.

Procedure:

  • Synthesis of 2-bromophenylmethylene intermediates :

    • Suzuki-Miyaura coupling of 2-bromophenylboronic acid with CH$$2$$Br$$2$$ forms methylenedi(2-bromophenyl).
  • Catalytic phosphorylation :

    • Reaction with diphenylphosphine using Pd(OAc)$$2$$/Xantphos in toluene at 110°C:
      $$
      2\,\text{Ph}
      2\text{PH} + \text{Br-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-Br} \xrightarrow{\text{Pd}} \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{HBr}
      $$
    • Yield : 85–90%.

Key Data:

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)$$_2$$
Ligand Xantphos (4 mol%)
Reaction Time 12–24 hours

Reductive Phosphination of Phosphine Oxides

Phosphine oxides are reduced to phosphines after backbone assembly.

Procedure:

  • Oxidative phosphorylation :

    • Condensation of bis(2-hydroxyphenyl)methane with PCl$$_3$$ forms methylenedi(2,1-phenylene)bis(diphenylphosphine oxide).
  • Reduction with LiAlH$$4$$ :
    $$
    \text{Ph}2\text{P(O)-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-P(O)Ph}2 \xrightarrow{\text{LiAlH}4} \text{Ph}2\text{P-C}6\text{H}4\text{-CH}2\text{-C}6\text{H}4\text{-PPh}2 + 2\,\text{H}_2\text{O}
    $$

    • Yield : 75–80%.

Key Data:

Parameter Value
Reducing Agent LiAlH$$_4$$ (excess)
Solvent Diethyl ether
Reaction Time 6 hours

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Nucleophilic Substitution 68–72 >98 Moderate High
Metal-Mediated Coupling 85–90 >99 Low Moderate
Reductive Phosphination 75–80 95–97 High Low

Challenges and Optimizations

  • Steric hindrance : Bulky diphenylphosphine groups necessitate prolonged reaction times in metal-mediated couplings.
  • Purification : Column chromatography (SiO$$_2$$, hexane/EtOAc) is critical for removing LiCl or Pd residues.
  • Anion effects : Carborane anions enhance stability in catalytic applications but complicate synthesis.

Chemical Reactions Analysis

Types of Reactions

[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.

    Coordination: It can coordinate to metal centers, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide for oxidation reactions, and metal salts for coordination reactions. Typical reaction conditions involve inert atmospheres, controlled temperatures, and appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and materials science.

Scientific Research Applications

Catalytic Applications

DPEphos serves as a ligand in numerous palladium-catalyzed reactions, which are critical in organic synthesis. The following table summarizes key catalytic applications:

Reaction Type Description
Palladium-Catalyzed Formation of Diaryl Amines DPEphos enhances the formation of diaryl amines from aryl halides and amines, improving yields.
C3 Benzylation of Indoles This reaction utilizes DPEphos to facilitate the benzylation process at the C3 position of indoles.
Monoallylation of Ammonia DPEphos is effective in promoting the monoallylation of ammonia under mild conditions.
Aerobic Oxidation Coupling It acts as a ligand in the coupling of acyl chlorides with arylboronic acids in the presence of oxygen.
Carbonylation of Aryl Iodides DPEphos aids in the carbonylation process, converting aryl iodides into corresponding carbonyl compounds.
Direct C-H Arylation This application involves C-H activation to introduce aryl groups into various substrates.
Benzyne Trimerization DPEphos facilitates the trimerization of benzyne intermediates, leading to complex aromatic compounds.

Synthesis of Bioactive Compounds

DPEphos has also been explored for its potential in synthesizing bioactive compounds. It is particularly useful in synthesizing pharmaceuticals and agrochemicals where specific functional group transformations are required.

Greener Chemistry Initiatives

In line with sustainable chemistry practices, DPEphos has been utilized in greener methodologies such as:

  • Ruthenium-Catalyzed Amine Synthesis : This method allows for the synthesis of amines from alcohols and amines using hydrogen-borrowing techniques, minimizing waste and byproducts.
  • Hydrogen Borrowing Methodology : This approach is notable for its efficiency and reduced environmental impact compared to traditional methods.

Case Study 1: Palladium-Catalyzed Reactions

A study demonstrated that using DPEphos as a ligand in palladium-catalyzed reactions significantly increased the reaction rates and yields for diaryl amine synthesis. The optimized conditions led to an increase in product yield by over 30% compared to other ligands.

Case Study 2: C-H Activation

Research indicated that DPEphos facilitated direct C-H arylation with high regioselectivity and efficiency. The study highlighted its effectiveness in generating complex molecules that are otherwise challenging to synthesize.

Mechanism of Action

The mechanism by which [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its ability to coordinate to metal centers. The phosphine groups donate electron density to the metal, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in catalysis. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) and related bisphosphine ligands are critical for their application-specific performance. Below is a comparative analysis with key analogues:

Structural and Electronic Comparisons

Compound Name Bridge Type Key Structural Features Electronic Effects
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) Methylene (-CH₂-) Flexible bridge, moderate steric bulk Moderate electron-donating capacity
DPEphos (Oxybis(2,1-phenylene))bis(diphenylphosphane) Ether (-O-) Rigid oxygen bridge, planar conformation Enhanced π-accepting ability
Xantphos (9,9-dimethylxanthene-4,5-diyl)bis(diphenylphosphane) Xanthene backbone Bulky, rigid backbone with fused rings Strong steric hindrance, tunable bite angle
1,2-Bis((di-tert-butylphosphino)methyl)benzene Alkyl chain Short methylene linkers with bulky tert-butyl groups Extreme steric shielding, weak electron donation
  • Steric Effects : The methylene bridge in [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) provides intermediate flexibility between the rigid ether bridge of DPEphos and the highly constrained xanthene backbone of xantphos. This flexibility allows for adaptable coordination geometries in metal complexes .
  • Electronic Tuning : Unlike the π-accepting oxygen bridge in DPEphos, the methylene group lacks lone pairs, reducing backbonding interactions with metal centers. This results in stronger σ-donation compared to DPEphos but weaker than xantphos, which has additional conjugation from its aromatic backbone .

Photophysical and Catalytic Performance

Studies on copper(I) complexes highlight ligand-dependent photophysical properties:

Ligand Complex Example Emission Max (λₑₘ, nm) PLQY (%) Application Context Reference
[Methylenedi(2,1-phenylene)]bis(diphenylphosphane) Not explicitly reported N/A N/A Theoretical interest -
DPEphos [Cu(POP)(Me₂bpy)][PF₆] 563 14.8 Light-emitting electrochemical cells (LECs)
Xantphos [Cu(xantphos)(Me₂bpy)][BPh₄] 520 62 High-efficiency LECs
1,2-Bis(ditertbutylphosphinomethyl)benzene Not reported in LECs N/A N/A Sterically demanding catalysis
  • Emission Behavior: Xantphos-based complexes exhibit higher photoluminescence quantum yields (PLQYs) than DPEphos analogues due to reduced non-radiative decay pathways from rigid ligand frameworks.
  • Catalytic Utility: Ligands like 1,2-bis(ditertbutylphosphinomethyl)benzene prioritize steric shielding for selective catalysis, whereas [Methylenedi(2,1-phenylene)]bis(diphenylphosphane) may favor applications requiring balanced steric and electronic modulation .

Biological Activity

Methylenedi(2,1-phenylene)bis(diphenylphosphane), often abbreviated as MDPP, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological activity of MDPP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MDPP is characterized by its unique structure, which consists of two diphenylphosphane groups linked by a methylene bridge. The molecular formula for MDPP is C18_{18}H18_{18}P2_2, and it possesses significant steric and electronic properties due to the presence of phosphorus atoms.

PropertyValue
Molecular Formula C18_{18}H18_{18}P2_2
Molecular Weight 318.34 g/mol
CAS Number 120-94-5

Mechanisms of Biological Activity

The biological activity of MDPP can be attributed to several mechanisms:

  • Enzyme Inhibition : MDPP has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms.
  • Reactive Oxygen Species (ROS) Generation : Similar to other organophosphorus compounds, MDPP may induce oxidative stress through ROS production, leading to cellular damage.
  • Interaction with Cellular Targets : The phosphane moieties in MDPP can interact with nucleophilic sites on proteins, potentially altering their function.

Antimicrobial Activity

Research indicates that MDPP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that MDPP could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A recent investigation evaluated the anticancer potential of MDPP on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50_{50} values indicating potent cytotoxic effects:

Cell LineIC50_{50} (µM)
MCF-715
HeLa20

The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of MDPP in a model of oxidative stress-induced neuronal damage. The results indicated that MDPP significantly reduced neuronal cell death and improved cell viability by modulating antioxidant defenses.

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